3-Amino-5-methylbenzonitrile;hydrochloride
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Overview
Description
3-Amino-5-methylbenzonitrile;hydrochloride is a chemical compound with the molecular formula C8H8N2·HCl. It is a derivative of benzonitrile, characterized by the presence of an amino group at the 3-position and a methyl group at the 5-position on the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylbenzonitrile;hydrochloride typically involves the nitration of 3-methylbenzonitrile followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylbenzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or iron powder in acidic conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-methylbenzonitrile;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylbenzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The nitrile group may also participate in interactions with nucleophilic sites on proteins or other biomolecules, modulating their behavior .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzonitrile: Similar structure but with the methyl group at the 4-position.
3-Amino-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a methyl group at the 5-position.
3-Amino-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Amino-5-methylbenzonitrile;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino and a methyl group on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-5-methylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODOKSPCJJRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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